ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and an amino group attached to the second carbon of a three-carbon chain, which is esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrole and ethyl acrylate.
Reaction Steps: The reaction involves the Michael addition of ethyl acrylate to 1H-pyrrole, followed by a subsequent amination step to introduce the amino group.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction conditions are carefully controlled to optimize yield and purity.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoic acid.
Reduction Products: The reduction of the ester group can yield this compound amine.
Substitution Products: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and microbial infections.
Industry: The compound is utilized in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism by which ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is similar to other amino acid derivatives and indole-containing compounds. its unique structure, particularly the presence of the pyrrole ring, distinguishes it from other compounds. Some similar compounds include:
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring instead of a pyrrole ring.
2-(1H-Pyrrol-1-yl)ethanamine: Lacks the carboxylate group present in this compound.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h3-6,8H,2,7,10H2,1H3 |
InChI Key |
PYGJQEAMKIQJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CC=C1)N |
Origin of Product |
United States |
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